molecular formula C11H12ClN3O2 B2922475 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431964-45-2

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B2922475
CAS No.: 1431964-45-2
M. Wt: 253.69
InChI Key: BIKWAJZFSCLADM-UHFFFAOYSA-N
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Description

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group at the 4-position of the pyrazole ring and a benzoic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Coupling Method: One common synthetic route involves the reaction of 4-aminopyrazole with benzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then oxidized to yield the target compound.

  • Chlorination Method: Another approach involves the chlorination of 4-aminopyrazole followed by its reaction with benzaldehyde to form the intermediate, which is then hydrolyzed to produce the final product.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, nitrobenzoic acids.

  • Reduction: Amino derivatives, hydrazine derivatives.

  • Substitution: Substituted pyrazoles, alkylated pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides.

Comparison with Similar Compounds

  • 3-[(4-Amino-1H-pyrazol-1-yl)methyl]phenylcarbamate

  • 4-Amino-1H-pyrazole derivatives

  • Benzaldehyde derivatives

Uniqueness: Compared to similar compounds, 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWAJZFSCLADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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